molecular formula C16H15FN4O2 B3175415 1'-ethyl-1-(4-fluorophenyl)-3'-methyl-1H,1'H-3,4'-bipyrazole-4-carboxylic acid CAS No. 956824-00-3

1'-ethyl-1-(4-fluorophenyl)-3'-methyl-1H,1'H-3,4'-bipyrazole-4-carboxylic acid

Cat. No. B3175415
CAS RN: 956824-00-3
M. Wt: 314.31 g/mol
InChI Key: JUYPSWYUJCLWSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Ethyl-1-(4-fluorophenyl)-3'-methyl-1H,1'H-3,4'-bipyrazole-4-carboxylic acid (EFPC) is a novel organic compound with potential therapeutic applications in the medical and pharmaceutical fields. EFPC is a member of the bipyrazole family, which is characterized by its two fused pyrazole rings. EFPC has demonstrated promising results in various scientific studies and has the potential to be used for a variety of applications in the medical field.

Scientific Research Applications

Fluorination Techniques in Organic Synthesis

The study of fluorination techniques, such as those involving ethyl 1-methylpyrazole-4-carboxylates, reveals methodologies for introducing fluorine atoms into organic molecules, which can significantly alter their chemical properties for various applications, including pharmaceuticals and agrochemicals (Makino & Yoshioka, 1988). This research demonstrates the importance of fluorination in modifying the biological activity and physical properties of compounds.

Heterocyclic Compounds in Drug Development

The synthesis of heterocyclic compounds, particularly those involving fluorophenyl groups, plays a crucial role in the development of new drugs. For instance, the synthesis and characterization of ethyl 2-amino-4-(4-fluorophenyl)-6-phenylcyclohexa-1,3-diene-1-carboxylate showcases the structural diversity attainable through organic synthesis, contributing to the exploration of novel therapeutic agents (Sapnakumari et al., 2014).

Synthesis of Bipyrazole Compounds

Research on bipyrazole compounds, such as the synthesis and structure of N,N-linked bipyrazoles, highlights the potential for these molecules in various applications, including as antioxidants or in materials science. The structural features of these compounds, including their N,N-linkages, may provide insights into the design of molecules with desired properties (Schulz et al., 1982).

Application in Dye Synthesis

The synthesis of pyrazolo[3,4-b]pyrazines and their application as disperse dyes for polyester fibers demonstrate the utility of pyrazole derivatives in material sciences. Such studies underline the versatility of these compounds in creating dyes with specific properties for industrial applications (Rangnekar & Dhamnaskar, 1990).

properties

IUPAC Name

3-(1-ethyl-3-methylpyrazol-4-yl)-1-(4-fluorophenyl)pyrazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15FN4O2/c1-3-20-8-13(10(2)18-20)15-14(16(22)23)9-21(19-15)12-6-4-11(17)5-7-12/h4-9H,3H2,1-2H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUYPSWYUJCLWSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)C)C2=NN(C=C2C(=O)O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001141134
Record name 1′-Ethyl-1-(4-fluorophenyl)-3′-methyl[3,4′-bi-1H-pyrazole]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001141134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1'-ethyl-1-(4-fluorophenyl)-3'-methyl-1H,1'H-3,4'-bipyrazole-4-carboxylic acid

CAS RN

956824-00-3
Record name 1′-Ethyl-1-(4-fluorophenyl)-3′-methyl[3,4′-bi-1H-pyrazole]-4-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=956824-00-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1′-Ethyl-1-(4-fluorophenyl)-3′-methyl[3,4′-bi-1H-pyrazole]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001141134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1'-ethyl-1-(4-fluorophenyl)-3'-methyl-1H,1'H-3,4'-bipyrazole-4-carboxylic acid
Reactant of Route 2
Reactant of Route 2
1'-ethyl-1-(4-fluorophenyl)-3'-methyl-1H,1'H-3,4'-bipyrazole-4-carboxylic acid
Reactant of Route 3
1'-ethyl-1-(4-fluorophenyl)-3'-methyl-1H,1'H-3,4'-bipyrazole-4-carboxylic acid
Reactant of Route 4
Reactant of Route 4
1'-ethyl-1-(4-fluorophenyl)-3'-methyl-1H,1'H-3,4'-bipyrazole-4-carboxylic acid
Reactant of Route 5
Reactant of Route 5
1'-ethyl-1-(4-fluorophenyl)-3'-methyl-1H,1'H-3,4'-bipyrazole-4-carboxylic acid
Reactant of Route 6
1'-ethyl-1-(4-fluorophenyl)-3'-methyl-1H,1'H-3,4'-bipyrazole-4-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.